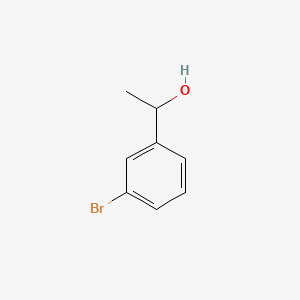

1-(3-Bromophenyl)ethanol

Description

The exact mass of the compound 1-(3-Bromophenyl)ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143363. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-Bromophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMJQMDYAOJNCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312987 | |

| Record name | 1-(3-Bromophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52780-14-0 | |

| Record name | 1-(3-Bromophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52780-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052780140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52780-14-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Bromophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 1-(3-Bromophenyl)ethanol: Chemical Properties, Structure, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic methodologies for 1-(3-Bromophenyl)ethanol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this compound as a building block or intermediate in their synthetic endeavors. The guide includes a detailed summary of its physicochemical properties, spectroscopic data for structural elucidation, and robust experimental protocols for its preparation and purification. While the direct biological activity and specific interactions with signaling pathways of 1-(3-Bromophenyl)ethanol are not extensively documented in publicly available literature, its structural motif suggests potential applications in medicinal chemistry, warranting further investigation.

Chemical Properties and Structure

1-(3-Bromophenyl)ethanol is a secondary alcohol characterized by a phenyl ring substituted with a bromine atom at the meta position and an ethanol group at the first position. Its chemical and physical properties are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value | Reference |

| Molecular Formula | C₈H₉BrO | [1][2] |

| Molecular Weight | 201.06 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 264 °C | [3] |

| Density | 1.470 g/cm³ | [3] |

| CAS Number | 52780-14-0 | [1] |

| IUPAC Name | 1-(3-bromophenyl)ethanol | [1] |

| InChI | InChI=1S/C8H9BrO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3 | [1] |

| InChIKey | ULMJQMDYAOJNCC-UHFFFAOYSA-N | [1] |

| SMILES | CC(C1=CC(=CC=C1)Br)O | [1][2] |

Structural Elucidation:

The structural confirmation of 1-(3-Bromophenyl)ethanol is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the alcohol, and the methyl protons. The splitting patterns and chemical shifts of the aromatic protons can confirm the meta-substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the eight carbon atoms present in the molecule, including the two aliphatic carbons and the six aromatic carbons. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached bromine and oxygen atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. Absorptions corresponding to C-H and C=C stretching of the aromatic ring, as well as the C-Br stretch, will also be present.

Experimental Protocols

The synthesis of 1-(3-Bromophenyl)ethanol is most commonly and efficiently achieved through the reduction of its corresponding ketone precursor, 3-bromoacetophenone. The following sections provide detailed methodologies for the synthesis and subsequent purification of the target compound.

Synthesis: Reduction of 3-Bromoacetophenone

This protocol outlines the reduction of 3-bromoacetophenone using sodium borohydride, a mild and selective reducing agent.

Materials:

-

3-Bromoacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromoacetophenone (1 equivalent) in methanol (10 mL per gram of ketone).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture back to 0 °C and cautiously add 1 M hydrochloric acid dropwise to quench the excess sodium borohydride until gas evolution ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts and wash with brine (saturated sodium chloride solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3-Bromophenyl)ethanol.

Purification

The crude product obtained from the synthesis can be purified using column chromatography followed by recrystallization, if necessary, to achieve high purity.

Materials:

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Collection tubes

-

TLC plates and developing chamber

-

UV lamp

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Dissolve the crude 1-(3-Bromophenyl)ethanol in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.

-

Collect fractions and monitor their composition using TLC.

-

Combine the fractions containing the pure product, as identified by TLC analysis.

-

Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 1-(3-Bromophenyl)ethanol.

For obtaining a highly crystalline and pure solid product, recrystallization can be performed.

Materials:

-

Purified 1-(3-Bromophenyl)ethanol (if in liquid form, it may solidify upon cooling or seeding)

-

A suitable solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the purified compound in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.

-

If using a solvent pair, dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Potential in Drug Discovery and Signaling Pathways

While 1-(3-Bromophenyl)ethanol itself is primarily utilized as a chemical intermediate, its structural features, particularly the bromophenyl group, are present in various biologically active molecules. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of compounds for drug discovery screening.

A comprehensive search of the current scientific literature did not reveal specific studies detailing the direct interaction of 1-(3-Bromophenyl)ethanol or its immediate derivatives with defined signaling pathways. The biological effects of ethanol, in a general sense, are known to modulate numerous signaling cascades, including those involving protein kinase A (PKA), protein kinase C (PKC), and receptor tyrosine kinases.[4][5][6][7][8] However, these studies focus on the effects of ethanol as a simple alcohol and do not provide specific insights into the pharmacological activity of the title compound.

Derivatives of structurally related aromatic ethanols have been investigated for various therapeutic applications. For instance, antagonists of the NMDA receptor and dopamine D3 receptor, which are important targets in neurological and substance use disorders, often contain substituted phenyl ethanolamine scaffolds.[9][10] The development of novel enzyme inhibitors and receptor modulators frequently involves the exploration of chemical space around such core structures.[11]

The logical workflow for exploring the potential of 1-(3-Bromophenyl)ethanol in drug discovery would involve its use as a scaffold to generate a library of derivatives, which would then be screened against a panel of biological targets.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 1-(3-Bromophenyl)ethanol.

Caption: Synthetic and purification workflow for 1-(3-Bromophenyl)ethanol.

Logical Relationship in Drug Discovery

The following diagram outlines the logical progression from a starting chemical entity like 1-(3-Bromophenyl)ethanol to the identification of a potential drug candidate.

Caption: Logical workflow for drug discovery starting from a chemical scaffold.

Conclusion

1-(3-Bromophenyl)ethanol is a readily accessible and versatile chemical intermediate. This guide has provided a detailed summary of its chemical and structural properties, along with robust and reproducible experimental protocols for its synthesis and purification. While its direct biological activity remains to be thoroughly investigated, its structure presents a valuable starting point for the generation of diverse chemical libraries for screening in drug discovery programs. The methodologies and data presented herein are intended to facilitate the work of researchers and scientists in their pursuit of novel therapeutic agents. Further exploration into the biological effects of derivatives of 1-(3-Bromophenyl)ethanol is a promising area for future research.

References

- 1. 1-(3-Bromophenyl)ethanol | C8H9BrO | CID 98479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 1-(3-bromophenyl)ethanol (C8H9BrO) [pubchemlite.lcsb.uni.lu]

- 3. (R)-1-(3-BROMOPHENYL)ETHANOL Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular signaling pathways that regulate behavioral responses to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signaling pathways mediating alcohol effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ethanol Exposure Transiently Elevates but Persistently Inhibits Tyrosine Kinase Activity and Impairs the Growth of the Nascent Apical Dendrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Synthesis of 1-(3-Bromophenyl)ethanol from 3-Bromoacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-(3-Bromophenyl)ethanol from 3-bromoacetophenone, a common transformation in organic synthesis. The core of this process lies in the reduction of a ketone to a secondary alcohol, a fundamental reaction in the construction of pharmaceutical intermediates and other fine chemicals. This document details the prevalent methodologies, experimental protocols, and relevant data to support research and development in this area.

Reaction Overview and Mechanism

The synthesis of 1-(3-Bromophenyl)ethanol from 3-bromoacetophenone is typically achieved through the reduction of the ketone functionality. A widely used and effective reducing agent for this transformation is sodium borohydride (NaBH₄).[1][2] This reagent is favored for its selectivity, mild reaction conditions, and operational simplicity compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄).[2]

The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of 3-bromoacetophenone.[1] This initial attack forms a tetrahedral alkoxide intermediate. Subsequently, in a workup step, the alkoxide is protonated by a protic solvent (such as ethanol or water) or by the addition of a mild acid to yield the final product, 1-(3-Bromophenyl)ethanol.[1] The overall reaction is exothermic and requires temperature control to ensure selectivity and minimize side reactions.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for the starting material and the product.

Table 1: Properties of 3-Bromoacetophenone

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO | [4] |

| Molecular Weight | 199.04 g/mol | [4] |

| CAS Number | 2142-63-4 | [4] |

| Appearance | White to pale yellow solid or transparent yellow liquid | [5][6][7] |

| Boiling Point | 79-81 °C at 0.2 mmHg | [6] |

| Melting Point | 8-11 °C | [6] |

| Density | 1.505 g/mL at 25 °C | [6] |

Table 2: Properties of 1-(3-Bromophenyl)ethanol

| Property | Value | Reference |

| Molecular Formula | C₈H₉BrO | [8] |

| Molecular Weight | 201.06 g/mol | [8] |

| CAS Number | 52780-14-0 | [8] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 264.2 °C at 760 mmHg | [9] |

Detailed Experimental Protocol

This protocol is a representative procedure for the reduction of 3-bromoacetophenone using sodium borohydride.

Materials:

-

3-bromoacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (or 95% Ethanol)[3]

-

Dichloromethane (DCM) or Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[3]

-

Saturated aqueous sodium bicarbonate solution

-

Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromoacetophenone in methanol (approximately 10-15 mL per gram of ketone). Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.[10]

-

Addition of Reducing Agent: Slowly add sodium borohydride (an excess, typically 1.5 to 2 equivalents, is used) in small portions to the stirred solution.[2] Maintain the temperature below 10 °C during the addition to control the exothermic reaction.[3]

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.[10]

-

Quenching the Reaction: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl to neutralize the excess sodium borohydride and decompose the borate esters. This step will evolve hydrogen gas and should be performed in a well-ventilated fume hood.[3]

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.[3]

-

Extraction: To the resulting aqueous residue, add dichloromethane or diethyl ether to extract the organic product. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.[3]

-

Washing: Combine the organic extracts and wash successively with water and a saturated aqueous sodium bicarbonate solution. This will remove any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 1-(3-Bromophenyl)ethanol.

-

Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key aspects of the synthesis.

Caption: Reaction pathway for the synthesis of 1-(3-Bromophenyl)ethanol.

Caption: Experimental workflow for the synthesis.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. www1.chem.umn.edu [www1.chem.umn.edu]

- 3. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 4. 3'-Bromoacetophenone | C8H7BrO | CID 16502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. innospk.com [innospk.com]

- 7. CAS 2142-63-4: 3-Bromoacetophenone | CymitQuimica [cymitquimica.com]

- 8. 1-(3-Bromophenyl)ethanol | C8H9BrO | CID 98479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 001chemical.com [001chemical.com]

- 10. scribd.com [scribd.com]

Physical and chemical properties of 1-(3-Bromophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, purification, and reactivity of 1-(3-Bromophenyl)ethanol. This compound serves as a valuable building block in organic synthesis and drug discovery, making a thorough understanding of its characteristics essential for its effective application.

Core Properties and Identifiers

1-(3-Bromophenyl)ethanol is a secondary alcohol characterized by a brominated phenyl ring. Its core identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers for 1-(3-Bromophenyl)ethanol

| Identifier | Value | Reference |

| IUPAC Name | 1-(3-bromophenyl)ethanol | [1] |

| CAS Number | 52780-14-0 | [1] |

| Molecular Formula | C₈H₉BrO | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| InChI | InChI=1S/C8H9BrO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3 | [1] |

| InChIKey | ULMJQMDYAOJNCC-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(C1=CC(=CC=C1)Br)O | [1] |

| Synonyms | 3-Bromo-α-methylbenzyl alcohol, m-Bromo-alpha-methylbenzyl alcohol, 1-(3-bromophenyl)ethan-1-ol | [2] |

Table 2: Physical and Chemical Properties of 1-(3-Bromophenyl)ethanol

| Property | Value | Reference |

| Physical State | Liquid | [2] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 264 °C (at 760 mmHg) | [3] |

| Density | 1.470 g/mL | [3] |

| Flash Point | 114 °C | [3] |

| pKa | 14.35 ± 0.20 (Predicted) | [3] |

| XLogP3 | 2.1 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of 1-(3-Bromophenyl)ethanol are crucial for its practical use in a laboratory setting.

Synthesis: Reduction of 3-Bromoacetophenone

A common and effective method for synthesizing 1-(3-Bromophenyl)ethanol is the reduction of its corresponding ketone, 3-bromoacetophenone, using a mild reducing agent like sodium borohydride (NaBH₄).

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve 3-nitroacetophenone (1 equivalent) in methanol under heating with a reflux condenser. Note: While the reference uses 3-nitroacetophenone, the procedure is directly applicable to 3-bromoacetophenone due to the similar reactivity of the ketone group.[4]

-

Cooling: Cool the resulting solution using an external ice bath.[4]

-

Reduction: Slowly and portion-wise, add sodium borohydride (NaBH₄) (1.2 equivalents) to the cooled solution. The mixture should be stirred or shaken occasionally for approximately 15-20 minutes.[4]

-

Quenching and Work-up: Add distilled water to the flask and boil the mixture for 30 minutes under reflux.[4] After cooling, the reaction mixture is typically extracted with an organic solvent like diethyl ether or ethyl acetate (2 x 30 mL).[4]

-

Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1-(3-Bromophenyl)ethanol.

Caption: General workflow for the synthesis of 1-(3-Bromophenyl)ethanol via reduction.

Purification: Flash Column Chromatography

The crude product obtained from synthesis often contains unreacted starting material and by-products, necessitating purification. Flash column chromatography is a standard and effective method.[5]

Experimental Protocol:

-

TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is common for compounds of this polarity. The ideal system should provide a retention factor (Rƒ) of approximately 0.3 for the desired product.[6]

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 90:10 hexane:ethyl acetate).[6] Carefully pour the slurry into a glass column and allow the silica to settle, ensuring even packing without air bubbles.[6] A layer of sand can be added to the top to prevent disturbance of the silica bed.[5]

-

Sample Loading: Dissolve the crude 1-(3-Bromophenyl)ethanol in a minimal amount of the eluent.[6] Carefully load this solution onto the top of the silica gel bed.

-

Elution: Add the eluent to the column and apply gentle positive pressure to begin eluting the sample through the stationary phase.[6]

-

Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

-

Analysis and Concentration: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-(3-Bromophenyl)ethanol.[5][6]

Characterization

The identity and purity of the synthesized compound should be confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. The ¹H NMR spectrum of 1-(3-Bromophenyl)ethanol is expected to show a quartet for the methine proton (CH-OH), a doublet for the methyl protons (CH₃), a singlet or broad singlet for the hydroxyl proton (OH), and a series of multiplets in the aromatic region for the phenyl protons.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key expected peaks include a broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and C-H stretching peaks around 2850-3000 cm⁻¹.[1][7]

Chemical Reactivity and Pathways

1-(3-Bromophenyl)ethanol, as a secondary alcohol, can undergo several common organic transformations, making it a versatile intermediate.

Conversion to Alkyl Halide: The Appel Reaction

The hydroxyl group can be converted into a good leaving group and substituted by a halide. The Appel reaction is a mild method for converting alcohols to the corresponding alkyl bromides using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[8][9] This reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the alcohol is chiral.[10]

General Experimental Protocol:

-

Setup: Dissolve the alcohol (1 equivalent) and triphenylphosphine (1.5-2 equivalents) in an anhydrous solvent like dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen).[11][12]

-

Cooling: Cool the mixture to 0 °C in an ice bath.[12]

-

Reagent Addition: Add carbon tetrabromide (CBr₄) (1.3-2 equivalents) to the mixture, either as a solid or dissolved in a small amount of DCM.[11][12]

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature.[12] Monitor the reaction's progress by TLC.

-

Work-up: Upon completion, the reaction mixture can be concentrated. The by-product, triphenylphosphine oxide, can often be removed by filtration or precipitation.[11] Further purification is typically achieved by column chromatography.[11]

Caption: Mechanism of converting the alcohol to an alkyl bromide via the Appel reaction.

Safety and Handling

1-(3-Bromophenyl)ethanol is classified as a flammable liquid and vapor.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dark, and well-ventilated place, away from ignition sources.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]

This guide provides a foundational understanding of 1-(3-Bromophenyl)ethanol for its application in a research and development context. For specific applications, further literature review and experimental optimization are recommended.

References

- 1. 1-(3-Bromophenyl)ethanol | C8H9BrO | CID 98479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+/-)-1-(3-Bromophenyl)ethanol | 52780-14-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. (R)-1-(3-BROMOPHENYL)ETHANOL Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. is.muni.cz [is.muni.cz]

- 5. orgsyn.org [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Appel reaction - Wikipedia [en.wikipedia.org]

- 9. Appel Reaction [organic-chemistry.org]

- 10. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to 1-(3-Bromophenyl)ethanol (CAS 52780-14-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-bromophenyl)ethanol (CAS No. 52780-14-0), a versatile chemical intermediate. This document outlines its physicochemical properties, spectroscopic profile, synthesis protocols, and its role in the synthesis of potentially bioactive compounds.

Physicochemical and Spectroscopic Data

1-(3-Bromophenyl)ethanol is a colorless to pale yellow liquid soluble in organic solvents.[1] Its chemical structure features a bromine atom at the meta position of the phenyl ring, influencing its reactivity and physical properties. The presence of a hydroxyl group allows for hydrogen bonding, affecting its boiling point and solubility.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 1-(3-bromophenyl)ethanol is presented in the table below.

| Property | Value | Reference |

| CAS Number | 52780-14-0 | [1] |

| Molecular Formula | C₈H₉BrO | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| Boiling Point | 264.2 ± 15.0 °C at 760 mmHg | |

| 140 °C at 20 mmHg | [2] | |

| Density | 1.470 g/cm³ | [2] |

| Flash Point | 114 °C | [2] |

| pKa | 14.35 ± 0.20 (Predicted) | [2] |

| XLogP3-AA | 2.1 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

Spectroscopic Data

The following table summarizes the key spectroscopic data for the characterization of 1-(3-bromophenyl)ethanol.

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.45-7.38 (m, 2H, Ar-H), 7.22-7.15 (m, 2H, Ar-H), 4.89 (q, J=6.5 Hz, 1H, CH-OH), 2.05 (s, 1H, OH), 1.47 (d, J=6.5 Hz, 3H, CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 148.0, 130.0, 129.1, 125.5, 124.0, 122.5, 70.0, 25.0 |

| FTIR (KBr, cm⁻¹) | 3408 (O-H stretch), 3035, 2979 (C-H stretch, aromatic/aliphatic), 1536, 1428 (C=C stretch, aromatic), 1185, 1115 (C-O stretch), 840, 756 (C-H bend, aromatic)[3] |

| Mass Spectrometry (EI) | Key fragments (m/z): 200/202 (M+), 185/187, 157/159, 105, 77 |

Synthesis of 1-(3-Bromophenyl)ethanol

The most common laboratory synthesis of 1-(3-bromophenyl)ethanol involves the reduction of 3-bromoacetophenone.

General Synthesis Workflow

The following diagram illustrates the typical workflow for the synthesis of 1-(3-bromophenyl)ethanol from 3-bromoacetophenone.

Experimental Protocol: Reduction of 3-Bromoacetophenone

This protocol details the reduction of 3-bromoacetophenone using sodium borohydride.

Materials:

-

3-Bromoacetophenone

-

Methanol (or Ethanol)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate (or magnesium sulfate)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromoacetophenone (1 equivalent) in methanol or ethanol. Cool the solution to 0 °C using an ice bath.

-

Reduction: While stirring, add sodium borohydride (1.5 equivalents) portion-wise to the solution over approximately 15 minutes. It is crucial to maintain the reaction temperature below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Carefully quench the excess NaBH₄ by the slow, dropwise addition of acetone or acetic acid until gas evolution ceases.

-

Solvent Removal: Remove the reaction solvent under reduced pressure using a rotary evaporator.

-

Extraction: Partition the resulting residue between ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: If necessary, purify the crude 1-(3-bromophenyl)ethanol by column chromatography on silica gel.

Applications in Drug Development and Organic Synthesis

1-(3-Bromophenyl)ethanol serves as a valuable building block in the synthesis of more complex molecules, including those with potential biological activity. The bromo- and hydroxyl- functionalities provide two reactive sites for further chemical modifications.

Role as a Synthetic Intermediate

The primary application of 1-(3-bromophenyl)ethanol is as an intermediate in organic synthesis. It can undergo a variety of chemical transformations, including:

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-bromoacetophenone.

-

Substitution: The hydroxyl group can be substituted to introduce other functional groups.

-

Cross-coupling Reactions: The bromine atom on the phenyl ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

Precursor to Bioactive Molecules

While 1-(3-bromophenyl)ethanol itself is not typically the final active pharmaceutical ingredient (API), it is a precursor to classes of compounds that have been investigated for their pharmacological activities. For instance, chalcones, which can be synthesized from the precursor 3-bromoacetophenone, have shown a wide range of biological activities, including antioxidant and anticancer properties.[4][5] The synthesis of various heterocyclic compounds with therapeutic potential also utilizes intermediates derived from this molecule.

The following diagram illustrates the logical relationship of 1-(3-bromophenyl)ethanol as a precursor in the synthesis of potentially bioactive chalcones.

Safety and Handling

1-(3-Bromophenyl)ethanol is classified as a flammable liquid and vapor.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use only in a well-ventilated area or outdoors.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

If swallowed or inhaled, seek medical attention.

-

Store in a well-ventilated place and keep the container tightly closed.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

References

An In-depth Technical Guide to 3-Bromo-alpha-methylbenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-alpha-methylbenzyl alcohol, a versatile chemical intermediate. This document details its nomenclature, synthesis protocols, and potential, though currently unconfirmed, interactions with cellular signaling pathways, offering valuable insights for its application in research and development.

Chemical Identity and Nomenclature

3-Bromo-alpha-methylbenzyl alcohol is an aromatic alcohol characterized by a bromine substituent on the phenyl ring. To facilitate clear communication and literature searches, a compilation of its synonyms, along with its key chemical identifiers, is provided below.

| Synonym | Identifier Type | Identifier |

| 1-(3-Bromophenyl)ethanol | IUPAC Name | |

| 3-Bromo-α-methylbenzyl alcohol | Common Name | |

| 3-Bromophenyl methyl carbinol | Synonym | |

| 1-(m-Bromophenyl)ethanol | Synonym | |

| Benzenemethanol, 3-bromo-α-methyl- | Synonym | |

| 3-Bromo-alpha-methylbenzenemethanol | Synonym | |

| (R)-1-(3-BROMOPHENYL)ETHANOL | Enantiomer Specific | CAS: 134615-24-0 |

| (S)-1-(3-Bromophenyl)ethanol | Enantiomer Specific | CAS: 134615-22-8 |

| General | CAS Number | 52780-14-0 |

| Molecular Formula | C8H9BrO | |

| Molecular Weight | 201.06 g/mol |

Synthesis of 3-Bromo-alpha-methylbenzyl alcohol

The synthesis of 3-Bromo-alpha-methylbenzyl alcohol is most commonly achieved through the reduction of 3'-bromoacetophenone. This section details the experimental protocols for both the preparation of the precursor and its subsequent conversion to the final product.

Synthesis of 3'-Bromoacetophenone

A common precursor for 3-Bromo-alpha-methylbenzyl alcohol is 3'-bromoacetophenone. A reliable method for its synthesis is the Friedel-Crafts acylation of bromobenzene.

Materials:

-

Bromobenzene

-

Anhydrous aluminum chloride (AlCl3)

-

Acetic anhydride

-

Dry carbon disulfide (CS2)

-

Hydrochloric acid (HCl)

-

Benzene or ether

-

10% Sodium hydroxide (NaOH) solution

-

Calcium chloride (CaCl2)

-

Round-bottom, three-necked flask

-

Mechanical stirrer

-

Separatory funnel

-

Reflux condenser with a gas absorption trap

-

Steam bath

-

Distillation apparatus

Procedure:

-

In a 5-L round-bottom, three-necked flask equipped with a mechanical stirrer, separatory funnel, and a reflux condenser connected to a gas absorption trap, place 392 g (2.5 moles) of bromobenzene in 1 L of dry carbon disulfide.

-

Add 750 g (5.6 moles) of anhydrous aluminum chloride to the mixture.

-

Heat the mixture on a steam bath to initiate gentle refluxing.

-

Slowly add 204 g (2 moles) of acetic anhydride through the dropping funnel.

-

After the addition is complete, continue refluxing for a period, monitoring the reaction progress.

-

Decompose the reaction mixture by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with benzene or ether.

-

Combine the organic extracts and wash them successively with water, 10% sodium hydroxide solution, and again with water.

-

Dry the organic layer with anhydrous calcium chloride and filter.

-

Distill off the solvent.

-

Purify the residue by distillation under reduced pressure to obtain 3'-bromoacetophenone.

Caption: Workflow for the synthesis of 3'-bromoacetophenone.

Reduction of 3'-Bromoacetophenone to 3-Bromo-alpha-methylbenzyl alcohol

The synthesized 3'-bromoacetophenone can be reduced to the target alcohol using a suitable reducing agent, such as sodium borohydride.

Materials:

-

3'-Bromoacetophenone

-

Methanol (MeOH)

-

Sodium borohydride (NaBH4)

-

0.1 N Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Reaction flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3'-bromoacetophenone (1 mmol) in 10 mL of methanol in a reaction flask and cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (3 mmol) in portions to the stirred solution.

-

Continue stirring the reaction for several hours, monitoring its progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 10 mL of 0.1 N sodium hydroxide.

-

Extract the mixture three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield 3-Bromo-alpha-methylbenzyl alcohol.

Caption: Workflow for the reduction of 3'-bromoacetophenone.

Potential Biological Activity and Signaling Pathways

Currently, there is a lack of direct scientific literature detailing the specific biological activities and interactions of 3-Bromo-alpha-methylbenzyl alcohol with cellular signaling pathways. However, based on the known effects of its parent compound, benzyl alcohol, and the general properties of brominated aromatic compounds, some potential areas of interaction can be hypothesized.

General Effects of Benzyl Alcohols and Brominated Aromatic Compounds

Benzyl alcohol itself has been shown to have a range of biological effects, including acting as a bacteriostatic preservative and, at high concentrations, exhibiting toxicity.[1] Some studies suggest that benzyl alcohols may exert effects by altering the physical state of cell membranes.[2] The introduction of a bromine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its biological activity. Brominated aromatic compounds are known to be present in many pharmaceuticals and can influence drug-receptor interactions.[3]

Hypothesized Interaction with the MAPK Signaling Pathway

One study has demonstrated that benzyl alcohol can influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, causing an early increase in the activity of Extracellular signal-Regulated Kinase (ERK) and a later increase in c-Jun N-terminal Kinase (JNK) activity. The MAPK pathway is a crucial signaling cascade involved in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis.

Given the structural similarity, it is plausible that 3-Bromo-alpha-methylbenzyl alcohol could also modulate the MAPK pathway. The bromine substituent might alter the potency or duration of this interaction. However, this remains a hypothesis that requires experimental validation.

Caption: Hypothesized modulation of the MAPK signaling pathway.

Disclaimer: The information presented in this guide is for research and informational purposes only. The synthesis protocols involve hazardous chemicals and should only be performed by trained professionals in a suitable laboratory setting. The discussion on biological activity and signaling pathways is largely based on extrapolation and hypothesis due to the limited available data on this specific compound. Further experimental investigation is required to validate these potential interactions.

References

A Technical Guide to the Spectroscopic Analysis of 1-(3-Bromophenyl)ethanol

This guide provides an in-depth overview of the infrared (IR) and mass spectrometry (MS) data for 1-(3-Bromophenyl)ethanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the characteristic spectroscopic signatures of the compound, detailed experimental protocols for data acquisition, and a logical workflow for analysis.

Spectroscopic Data

The spectroscopic data presented below are crucial for the structural elucidation and identification of 1-(3-Bromophenyl)ethanol. The data has been compiled from various spectroscopic databases and is presented in a structured format for clarity and ease of comparison.

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 1-(3-Bromophenyl)ethanol exhibits characteristic absorption bands corresponding to its hydroxyl and aromatic moieties.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~1590, 1560, 1470 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1200 | Strong | C-O stretch (secondary alcohol) |

| ~1070 | Strong | C-Br stretch (aryl bromide) |

| ~880, 780 | Strong | C-H out-of-plane bend (aromatic) |

Note: The exact peak positions may vary slightly depending on the sampling method (e.g., neat liquid, KBr pellet, or solution).

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and structure. The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of 1-(3-Bromophenyl)ethanol under electron ionization (EI).

| m/z | Predicted Ion | Description |

| 200/202 | [C₈H₉BrO]⁺ | Molecular ion (M⁺) peak, showing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br) |

| 185/187 | [C₇H₆Br]⁺ | Loss of a methyl group (•CH₃) |

| 182/184 | [C₈H₇Br]⁺ | Loss of water (H₂O) from the molecular ion |

| 157/159 | [C₆H₄Br]⁺ | Loss of the ethanol side chain |

| 121 | [C₈H₉O]⁺ | Loss of the bromine atom (•Br) |

| 105 | [C₇H₅O]⁺ | Benzoyl cation fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 43 | [C₂H₃O]⁺ | Acetyl cation fragment |

Experimental Protocols

The following protocols provide detailed methodologies for obtaining the IR and mass spectra of 1-(3-Bromophenyl)ethanol. These are generalized procedures that can be adapted to specific instrumentation.

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a liquid sample like 1-(3-Bromophenyl)ethanol.

-

Instrument Preparation:

-

Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.

-

Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

-

Background Spectrum:

-

With the clean, empty ATR accessory in place, record a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

-

-

Sample Application:

-

Place a small drop of 1-(3-Bromophenyl)ethanol onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or smoothing.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

-

Electron Ionization (EI) is a common technique for the mass analysis of volatile organic compounds.

-

Sample Preparation:

-

Prepare a dilute solution of 1-(3-Bromophenyl)ethanol in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

-

Instrument Setup:

-

The mass spectrometer is typically coupled to a gas chromatograph (GC-MS) for sample introduction.

-

Set the GC oven temperature program to ensure the elution of 1-(3-Bromophenyl)ethanol.

-

Set the ion source temperature (e.g., 230 °C) and the transfer line temperature (e.g., 280 °C).

-

The electron energy is typically set to 70 eV.

-

-

Injection:

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.

-

-

Data Acquisition:

-

As the sample elutes from the GC column and enters the mass spectrometer, it is ionized and fragmented.

-

The mass analyzer scans a specified mass range (e.g., m/z 40-300) to detect the ions.

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

Identify the peak corresponding to 1-(3-Bromophenyl)ethanol in the total ion chromatogram.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion and major fragment ions. Compare the observed spectrum with known fragmentation patterns for alcohols and aromatic compounds.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 1-(3-Bromophenyl)ethanol.

An In-depth Technical Guide on the Properties of (R)- and (S)-1-(3-Bromophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of the enantiomers (R)-1-(3-Bromophenyl)ethanol and (S)-1-(3-Bromophenyl)ethanol. These chiral secondary alcohols are valuable building blocks in asymmetric synthesis, particularly in the development of novel pharmaceutical agents. This document details their chemical and physical characteristics, provides experimental protocols for their synthesis and separation, and explores their potential applications in drug development.

Core Properties and Data

The enantiomers of 1-(3-bromophenyl)ethanol share the same chemical formula and molecular weight but differ in the spatial arrangement of the atoms around the chiral center, leading to distinct optical properties. A summary of their key physical and chemical data is presented in Table 1.

| Property | (R)-1-(3-Bromophenyl)ethanol | (S)-1-(3-Bromophenyl)ethanol | Racemic 1-(3-Bromophenyl)ethanol |

| CAS Number | 134615-24-0 | 134615-22-8[1][2][3] | 52780-14-0[4] |

| Molecular Formula | C₈H₉BrO | C₈H₉BrO[1] | C₈H₉BrO[4] |

| Molecular Weight | 201.06 g/mol | 201.06 g/mol [1] | 201.06 g/mol [4] |

| Appearance | Clear colorless liquid | Solid[2] | - |

| Boiling Point | 264 °C | - | - |

| Density | 1.470 g/cm³ | - | - |

| Specific Optical Rotation ([α]D) | Not explicitly found, but expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. | -25.8° (c = 1.00 in CHCl₃)[5] | 0° |

| Safety Information | Hazard Codes: Xn. Risk Statements: 20/21/22, 36/37/38. Safety Statements: 26, 36/37/39. | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2] | Flammable liquid and vapor.[4] |

Experimental Protocols

Synthesis of Racemic 1-(3-Bromophenyl)ethanol

The synthesis of the racemic alcohol is typically achieved through the reduction of the corresponding ketone, 3-bromoacetophenone.

Method: Reduction of 3-Bromoacetophenone with Sodium Borohydride

This procedure is a standard method for the reduction of ketones to secondary alcohols.

-

Materials:

-

3-Bromoacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Dichloromethane or Diethyl ether

-

Aqueous HCl solution (e.g., 1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

Dissolve 3-bromoacetophenone in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting ketone.

-

Quench the reaction by slowly adding aqueous HCl solution until the effervescence ceases.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with dichloromethane or diethyl ether (3 x volumes).

-

Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic 1-(3-bromophenyl)ethanol.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

-

Enantioselective Synthesis and Resolution

Kinetic resolution using lipases is a widely employed and environmentally friendly method for separating enantiomers of chiral alcohols. The enzyme selectively acylates one enantiomer at a much faster rate than the other, allowing for their separation.

Method: Transesterification with Vinyl Acetate

-

Materials:

-

Racemic 1-(3-bromophenyl)ethanol

-

Lipase (e.g., from Candida antarctica B (CALB), Pseudomonas cepacia)

-

Vinyl acetate

-

Anhydrous organic solvent (e.g., hexane, toluene, or tert-butyl methyl ether)

-

Molecular sieves (optional, to maintain anhydrous conditions)

-

-

Procedure:

-

To a solution of racemic 1-(3-bromophenyl)ethanol in the chosen anhydrous organic solvent, add the lipase.

-

Add vinyl acetate as the acyl donor. Vinyl acetate is often used in excess and acts as an irreversible acyl donor as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde.

-

The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C).

-

The progress of the reaction is monitored by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed acetate.

-

The reaction is stopped at approximately 50% conversion to obtain both the unreacted alcohol and the ester product in high enantiomeric purity.

-

The enzyme is removed by filtration.

-

The solvent is evaporated, and the remaining alcohol and the formed ester are separated by column chromatography. The ester can then be hydrolyzed back to the alcohol of the opposite configuration.

-

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method for determining the enantiomeric purity of the products.

-

Typical Conditions:

-

Column: A polysaccharide-based chiral stationary phase is often effective. For example, a column like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) is a good starting point.[6]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or n-heptane) and an alcohol (e.g., isopropanol or ethanol) is commonly used. The ratio is optimized to achieve good resolution and reasonable retention times.

-

Flow Rate: Typically around 0.5-1.0 mL/min for analytical columns.

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).

-

Temperature: The separation can be sensitive to temperature, which is usually controlled (e.g., 25 °C).

-

Applications in Drug Development

Chiral secondary alcohols, such as the enantiomers of 1-(3-bromophenyl)ethanol, are crucial intermediates in the synthesis of a wide range of biologically active molecules. The specific stereochemistry of a drug molecule is often critical for its pharmacological activity and can significantly influence its efficacy, safety, and metabolic profile.

(R)- and (S)-1-(3-bromophenyl)ethanol can serve as precursors for the synthesis of more complex chiral molecules through various chemical transformations of the hydroxyl group and the aromatic ring. The bromine atom on the phenyl ring provides a handle for further functionalization, for instance, through cross-coupling reactions like the Suzuki or Heck reactions, allowing for the introduction of diverse substituents.

While specific pharmacological data for these particular enantiomers is not extensively published in the public domain, they are recognized as valuable chiral building blocks. Their utility lies in their ability to introduce a specific stereocenter into a target molecule, which is a fundamental aspect of modern drug design and development. The principles of chiral recognition in biological systems mean that one enantiomer of a drug may exhibit the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, the availability of enantiomerically pure building blocks like (R)- and (S)-1-(3-bromophenyl)ethanol is of high importance to the pharmaceutical industry.

Visualizations

Experimental Workflow: Synthesis and Resolution

Caption: Workflow for the synthesis of racemic 1-(3-bromophenyl)ethanol and its subsequent enzymatic kinetic resolution.

Logical Relationship: Chiral Building Blocks in Drug Development

Caption: The role of enantiopure 1-(3-bromophenyl)ethanol as a chiral building block in the development of pharmaceuticals.

References

Technical Guide: Stability and Storage of 1-(3-Bromophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 1-(3-Bromophenyl)ethanol. Understanding the chemical stability of this compound is critical for ensuring its integrity in research and drug development applications, from maintaining purity in experimental setups to ensuring the long-term viability of stored samples. This document outlines the key factors influencing its stability, provides recommended storage protocols, and describes general methodologies for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(3-Bromophenyl)ethanol is presented in Table 1. These properties are fundamental to understanding its behavior and stability profile.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO | PubChem[1] |

| Molecular Weight | 201.06 g/mol | PubChem[1] |

| Appearance | Colorless to light yellow clear liquid or solid | TCI Chemicals, Sigma-Aldrich[2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Not available |

Stability Profile and Recommended Storage

1-(3-Bromophenyl)ethanol is generally stable under normal laboratory conditions. However, like many aromatic alcohols, its stability can be influenced by environmental factors such as temperature, light, and the presence of oxidizing agents.

General Storage Recommendations

To maintain the purity and integrity of 1-(3-Bromophenyl)ethanol, the following storage conditions are recommended based on information from safety data sheets (SDS) and chemical suppliers.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Some suppliers specify ambient or room temperature storage. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store in a dry, well-ventilated area. | Prevents absorption of moisture and reaction with atmospheric components. |

| Container | Keep container tightly closed. | Prevents evaporation and exposure to air and moisture. |

| Light Exposure | Store away from direct sunlight. | Although specific photostability data is not available, similar aromatic compounds can be light-sensitive. |

| Incompatible Materials | Avoid strong oxidizing agents. | The alcohol functional group can be oxidized. |

Potential Degradation Pathways

While specific degradation pathways for 1-(3-Bromophenyl)ethanol are not extensively documented in the literature, potential degradation can be inferred from the chemical nature of the molecule and data on related compounds such as benzyl alcohol and other brominated aromatic compounds.

Key potential degradation pathways may include:

-

Oxidation: The secondary alcohol group is susceptible to oxidation, which could lead to the formation of the corresponding ketone, 1-(3-bromophenyl)ethanone. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ion catalysts, or by reaction with strong oxidizing agents.

-

Dehydration: Under acidic conditions and/or elevated temperatures, dehydration could occur, leading to the formation of 3-bromostyrene.

-

Photodegradation: Brominated aromatic compounds can undergo photodegradation, which may involve the cleavage of the carbon-bromine bond.[3]

Below is a conceptual diagram illustrating potential degradation pathways.

Caption: Conceptual diagram of potential degradation pathways for 1-(3-Bromophenyl)ethanol.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of 1-(3-Bromophenyl)ethanol, a forced degradation study can be performed. Such studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

General Workflow for a Forced Degradation Study

The following diagram outlines a typical workflow for conducting a forced degradation study.

References

Health and Safety Technical Guide: 1-(3-Bromophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information for 1-(3-Bromophenyl)ethanol (CAS No: 52780-14-0). It is intended to be a technical resource for professionals in research and development who handle this substance. The information is compiled from Safety Data Sheets (SDS), chemical databases, and regulatory guidelines.

Chemical Identification and Physical Properties

1-(3-Bromophenyl)ethanol is an alcohol derivative of bromobenzene. It is commonly used as a building block in organic synthesis.[1][2][3][4] Below is a summary of its key identifiers and physical properties.

| Property | Value | Source(s) |

| IUPAC Name | 1-(3-bromophenyl)ethanol | [5] |

| Synonyms | 3-Bromo-α-methylbenzyl alcohol, m-Bromo-alpha-methylbenzyl alcohol | [3][5] |

| CAS Number | 52780-14-0 | [1][5] |

| Molecular Formula | C₈H₉BrO | [1][5] |

| Molecular Weight | 201.06 g/mol | [1][5] |

| Appearance | Colorless to light yellow clear liquid | TCI |

| Boiling Point | 140 °C at 20 mmHg (264 °C at 760 mmHg) | TCI,[6] |

| Flash Point | 114 °C (237.2 °F) | TCI,[6] |

| Density | 1.46 - 1.47 g/cm³ | TCI,[6] |

| Storage Temperature | Room Temperature (Recommended <15°C in a cool, dark place) | TCI,[6] |

Hazard Identification and GHS Classification

1-(3-Bromophenyl)ethanol is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to acute toxicity upon ingestion, skin and eye irritation, and respiratory irritation. Some suppliers also classify it as a flammable liquid.[7][8]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor* |

*Note: Classification as a flammable liquid (H226) is reported in some, but not all, notifications to the ECHA C&L Inventory.[5] Users should always consult the specific SDS provided by their supplier.

Toxicological Information

A thorough review of publicly available literature and safety databases indicates that specific toxicological studies, such as determination of LD50 (median lethal dose), genotoxicity, or carcinogenicity for 1-(3-Bromophenyl)ethanol, have not been published. The hazard classifications are based on data from structurally related compounds or notifications from manufacturers and importers.

Acute Toxicity

No quantitative data (e.g., LD50 values) for oral, dermal, or inhalation routes are available.[7][8] The substance is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[7][8]

Skin and Eye Irritation

The compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2A).[7][8]

Respiratory Irritation

It is also classified as potentially causing respiratory irritation (STOT SE, Category 3).[7][8]

Genotoxicity and Carcinogenicity

There is no data available regarding the genotoxic or carcinogenic potential of 1-(3-Bromophenyl)ethanol.[9]

Experimental Protocols

While specific toxicological data for 1-(3-Bromophenyl)ethanol is lacking, the following sections describe the standardized methodologies that would be employed to generate such data, based on OECD (Organisation for Economic Co-operation and Development) Test Guidelines.

Protocol for Acute Oral Toxicity Assessment (Based on OECD Guideline 420)

This protocol outlines the Fixed Dose Procedure, which is designed to assess the acute oral toxicity of a substance while minimizing animal use.[10][11]

-

Principle: Groups of animals of a single sex (typically female rats) are dosed in a stepwise procedure using fixed doses of 5, 50, 300, and 2000 mg/kg.[11] The objective is to identify a dose that produces evident toxicity but not mortality.

-

Animal Selection: Healthy, young adult rats (8-12 weeks old) are used. Females should be nulliparous and non-pregnant.[10]

-

Housing and Feeding: Animals are housed in standard conditions (22°C ± 3°C, 30-70% humidity) with a 12-hour light/dark cycle.[12] Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.[12]

-

Sighting Study: An initial sighting study is performed with a single animal per dose step to determine the appropriate starting dose for the main study.

-

Main Study:

-

The starting dose is administered to a group of five animals.

-

If no mortality occurs, the next higher fixed dose is used on another group of five animals.

-

If mortality occurs, the next lower fixed dose is tested.

-

-

Administration: The substance is administered as a single dose by oral gavage. Animals are fasted overnight prior to dosing.[11]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.[13]

-

Endpoint: The test allows for classification of the substance into one of the GHS categories for acute oral toxicity based on the observed outcomes at the fixed dose levels.

Protocol for In Vitro Skin Irritation Assessment (Based on OECD Guideline 439)

This protocol uses a Reconstructed Human Epidermis (RhE) model to assess skin irritation potential, avoiding the use of live animals.[14][15][16]

-

Principle: The test chemical is applied topically to a three-dimensional RhE model. Skin irritation potential is determined by the relative mean viability of the tissue following chemical exposure, measured by the MTT assay.[17]

-

RhE Model Preparation: Commercially available RhE tissues are equilibrated in a defined culture medium in multi-well plates according to the manufacturer's instructions.

-

Test Procedure:

-

Application: A fixed amount of the test substance (e.g., 25 mg for solids or 30 µL for liquids) is applied uniformly to the surface of triplicate tissue models.[17]

-

Controls: A negative control (e.g., sterile water) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run concurrently.[17]

-

Exposure: Tissues are exposed to the substance for a defined period (e.g., 60 minutes) at 37°C.[17]

-

Post-Exposure: The substance is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a recovery period (e.g., 42 hours).[17]

-

-

Viability Assessment (MTT Assay):

-

The tissues are incubated with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial dehydrogenase reduce the yellow MTT to a blue formazan precipitate.

-

The formazan is extracted from the tissues using a solvent (e.g., isopropanol).

-

The optical density of the extracted formazan is measured spectrophotometrically.

-

-

Classification: The substance is identified as an irritant (GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[17]

Health and Safety Workflows

The following diagrams illustrate standardized workflows for handling exposures, spills, and emergencies involving 1-(3-Bromophenyl)ethanol.

First Aid Measures Workflow

This workflow outlines the immediate steps to be taken in the event of personnel exposure.

Caption: General First Aid Workflow for Exposure Incidents.

Accidental Release (Spill) Response Workflow

This diagram details the procedure for safely managing an accidental spill.

Caption: Workflow for Accidental Release (Spill) Management.

Recommended Personal Protective Equipment (PPE)

This diagram illustrates the necessary PPE for handling 1-(3-Bromophenyl)ethanol.

Caption: Recommended Personal Protective Equipment (PPE).

Fire-Fighting and Emergency Procedures

Fire-Fighting Measures

1-(3-Bromophenyl)ethanol has a high flash point but is considered a flammable liquid by some suppliers. Fires should be handled by trained personnel.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Water spray can be used to cool containers.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Thermal decomposition can produce hazardous gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Caption: Decision Workflow for Fire-Fighting Measures.

Handling, Storage, and Stability

-

Handling: Handle in a well-ventilated place, preferably within a chemical fume hood. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes and avoid breathing vapors. Prevent fire caused by electrostatic discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials.

-

Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, and hydrogen bromide.

References

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - 1-(3-bromophenyl)ethanol (C8H9BrO) [pubchemlite.lcsb.uni.lu]

- 3. (+/-)-1-(3-Bromophenyl)ethanol | 52780-14-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 2-(3-Bromophenyl)ethyl Alcohol | 28229-69-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 1-(3-Bromophenyl)ethanol | C8H9BrO | CID 98479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-1-(3-BROMOPHENYL)ETHANOL Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. echemi.com [echemi.com]

- 8. (S)-1-(3-BROMOPHENYL)ETHANOL - Safety Data Sheet [chemicalbook.com]

- 9. fda.gov [fda.gov]

- 10. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 11. oecd.org [oecd.org]

- 12. researchgate.net [researchgate.net]

- 13. testinglab.com [testinglab.com]

- 14. siesascs.edu.in [siesascs.edu.in]

- 15. mbresearch.com [mbresearch.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. x-cellr8.com [x-cellr8.com]

An In-depth Technical Guide to the Computational Prediction and Experimental Verification of Spectral Data for 1-(3-Bromophenyl)ethanol

Audience: Researchers, scientists, and drug development professionals.

Abstract